Nerispirdine Exhibits 50-Fold Greater Potency for Kv1.1/Kv1.2 Blockade Compared to 4-Aminopyridine
In a direct head-to-head electrophysiology study using whole-cell patch-clamp, nerispirdine demonstrated approximately 50-fold greater potency for inhibiting human Kv1.1 and Kv1.2 potassium channels compared to 4-aminopyridine (4-AP) [1].
| Evidence Dimension | Potassium Channel Blockade Potency (IC50) |
|---|---|
| Target Compound Data | 3.6 μM for Kv1.1; 3.7 μM for Kv1.2 |
| Comparator Or Baseline | 4-Aminopyridine: approximately 50-fold less potent |
| Quantified Difference | Approximately 50-fold greater potency |
| Conditions | Cloned human Kv1.1 and Kv1.2 channels expressed in Chinese hamster ovary (CHO) cells; whole-cell patch-clamp electrophysiology |
Why This Matters
Greater potency at the target channels suggests that lower doses of nerispirdine may be required to achieve equivalent pharmacological effects, potentially improving the therapeutic window relative to 4-AP.
- [1] Smith C, Kongsamut S, Wang H, Ji J, Kang J, Rampe D. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clin Exp Pharmacol Physiol. 2009 Nov;36(11):1104-9. View Source
